Regioisomeric Identity as a Designated Avanafil Process Impurity Reference Standard
The 2‑chloro‑4‑methoxy substitution pattern is explicitly catalogued as Avanafil Impurity 4 (HCl salt, CAS 874482‑97‑0) and Avanafil Impurity 33 (free base, CAS 247569‑72‑8), while the 3‑chloro‑4‑methoxy regioisomer is the desired synthetic intermediate for avanafil . In a validated UPLC method for avanafil impurity profiling, process-related impurities were detected at levels of 0.29–1.63 % in laboratory batches, and each impurity was structurally confirmed by LC‑MS, NMR, and independent synthesis [1]. The positional isomer impurity derived from 2‑chloro‑4‑methoxybenzylamine must be resolved from the 3‑chloro‑4‑methoxybenzylamine‑based API and its related substances, making the authentic 2‑chloro regioisomer an indispensable reference material for method validation and batch release testing.
| Evidence Dimension | Designated impurity reference standard vs. desired synthetic intermediate |
|---|---|
| Target Compound Data | Avanafil Impurity 4 (HCl salt); detected in avanafil laboratory batches at 0.29–1.63 % area by UPLC |
| Comparator Or Baseline | 3‑Chloro‑4‑methoxybenzylamine (desired intermediate); Avanafil API retention time 5.44 min with resolution 2.81 from Imp‑B |
| Quantified Difference | The 2‑chloro regioisomer is a specified impurity requiring control; the 3‑chloro regioisomer is the target intermediate for avanafil synthesis |
| Conditions | UPLC on Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 µm), 35 °C, mobile phase ammonium formate (20 mM)/acetonitrile gradient, detection at 239 nm; ICH Q3A guideline thresholds |
Why This Matters
Procurement of the correct regioisomer is critical for generating valid impurity reference standards; substituting the 3‑chloro isomer invalidates peak identification, relative retention time calibration, and regulatory method validation for avanafil drug substance.
- [1] Zhao M, et al. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. 2022;12(15):9256-9262. doi:10.1039/d2ra01224c. View Source
